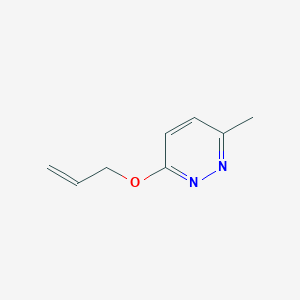

3-Methyl-6-(prop-2-en-1-yloxy)pyridazine

Descripción

Propiedades

IUPAC Name |

3-methyl-6-prop-2-enoxypyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-3-6-11-8-5-4-7(2)9-10-8/h3-5H,1,6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKWXGIZRAGFSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(prop-2-en-1-yloxy)pyridazine typically involves the reaction of 3-methylpyridazine with prop-2-en-1-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-6-(prop-2-en-1-yloxy)pyridazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yloxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines and thiols are used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-Methyl-6-(prop-2-en-1-yloxy)pyridazine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its potential use in developing new therapeutic agents.

Industry: Utilized in the production of agrochemicals and other industrial products.

Mecanismo De Acción

The mechanism of action of 3-Methyl-6-(prop-2-en-1-yloxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to its antimicrobial activity .

Comparación Con Compuestos Similares

Substituent Effects on Electronic and Structural Properties

- 3-Methyl-6-(thiophen-2-yl)pyridazine (C₈H₇N₂S): Single-crystal X-ray studies reveal planar molecular topography stabilized by N-to-S σ* interactions (N–S distance: 2.89 Å), leading to near-perfect coplanarity between the pyridazine and thiophene rings . The allyl group may introduce steric hindrance or conformational flexibility, altering binding kinetics.

- Imidazo[1,2-b]pyridazine Derivatives (e.g., C₁₆H₁₄N₄O₂S): Substituents like benzamidomethyl or methylenedioxyphenyl enhance binding affinity to benzodiazepine receptors (IC₅₀: 1–2 nM).

Conformational and Crystallographic Insights

Semiempirical AM1 calculations on substituted pyridazines indicate that energy minima and electrostatic properties near nitrogen atoms correlate with bioactivity .

Tabulated Comparison of Key Compounds

Actividad Biológica

3-Methyl-6-(prop-2-en-1-yloxy)pyridazine is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The compound can be synthesized through various methods, including microwave-assisted reactions that yield pyridazine derivatives with significant biological activities. For instance, one method involves the condensation of 5-aminopyrazole derivatives with activated carbonyl groups, leading to the formation of pyridazine structures that exhibit multiple pharmacological properties .

Antimicrobial Activity

Research indicates that pyridazine derivatives, including this compound, demonstrate notable antimicrobial properties. A study found that derivatives containing a pyridyl moiety exhibited high antibacterial activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MIC) ranging from <3.09 to 500 µg/mL .

| Compound | MIC (µg/mL) | Bacterial Target |

|---|---|---|

| This compound | < 500 | Gram-positive bacteria |

Antioxidant Activity

The antioxidant potential of pyridazine compounds has also been evaluated. Compounds with similar structures have shown significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .

Anticancer Potential

In vitro studies have highlighted the anticancer activity of pyridazine derivatives. For example, certain compounds demonstrated significant inhibition of tumor cell proliferation in various cancer cell lines. The selectivity index for these compounds suggests a promising therapeutic window for targeting cancer cells while sparing normal cells .

Study on Antiviral Activity

A recent investigation into the antiviral properties of pyridazine derivatives revealed their effectiveness against HIV strains. The most potent compounds showed EC50 values in the nanomolar range, indicating strong antiviral activity compared to standard treatments .

Safety and Toxicology

Safety profiles for these compounds were assessed in vivo using mouse models. Notably, lead compounds exhibited favorable safety profiles with no significant toxicity observed at high doses, suggesting their potential for further development as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.